Methyl 4-[1-(Boc-amino)ethyl]benzoate
CAS No.: 1211572-02-9
Cat. No.: VC3014777
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211572-02-9 |
|---|---|
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate |
| Standard InChI | InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18) |
| Standard InChI Key | LFNXGVQOIUBOOG-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Introduction
Chemical Properties and Structure
Methyl 4-[1-(Boc-amino)ethyl]benzoate (CAS: 1211572-02-9) is characterized by its molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol. Structurally, it contains an ester group, an aromatic benzoate group, and a protected amino group in the form of a tert-butoxycarbonyl (Boc) group. This combination of functional groups provides unique reactivity patterns that are highly valued in organic synthesis.
The compound typically appears as a white to yellow solid at room temperature . Its structure incorporates a chiral center at the aminoethyl position, which can be significant for stereoselective synthesis applications.
Physical and Chemical Data
The table below summarizes the key physical and chemical properties of Methyl 4-[1-(Boc-amino)ethyl]benzoate:
Synthesis Methods
The synthesis of Methyl 4-[1-(Boc-amino)ethyl]benzoate typically involves protection of the amino group with a Boc group and formation of the ester linkage. This compound can be prepared through several synthetic routes, with the choice of pathway depending on the available starting materials and desired scale.
Standard Synthetic Pathway
A common approach involves the following general steps:
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Starting with a suitable 4-aminoethylbenzoic acid derivative
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Protection of the amino group using di-tert-butyl dicarbonate (Boc2O)
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Esterification of the carboxylic acid group with methanol and a suitable catalyst
The synthesis typically requires controlled reaction conditions to ensure selectivity and high yields. The Boc protecting group is typically introduced under basic conditions, while the esterification can be performed using acid catalysis or activating agents.
Alternative Synthetic Approaches
Alternative synthetic routes may involve starting from Methyl 4-(1-aminoethyl)benzoate (CAS: 80051-07-6) and then introducing the Boc protecting group . This approach can be advantageous depending on the availability of starting materials.
The unprotected amino compound (Methyl 4-(1-aminoethyl)benzoate) has a molecular weight of 179.22 g/mol and its own specific chemical properties that differ from the Boc-protected version .
Applications in Organic Synthesis
Methyl 4-[1-(Boc-amino)ethyl]benzoate serves as a versatile building block in various synthetic applications.
Pharmaceutical Development
This compound plays a significant role in medicinal chemistry, particularly in the development of pharmaceutical agents. It has been reported as a reactant in the preparation of sulfonylaminomethyl five-membered heterocyclic carboxamides, which function as bradykinin B1 antagonists . These antagonists have potential applications in the treatment and prevention of various diseases .
Role as a Chemical Intermediate
The compound serves as a precursor in the synthesis of more complex molecules, particularly in peptide chemistry and development of biologically active compounds. Its versatility stems from the protected amino functionality, which allows for selective chemical transformations.
Key transformations include:
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Removal of the Boc protecting group under acidic conditions to reveal the reactive amine functionality
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Hydrolysis of the methyl ester to form the corresponding carboxylic acid
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Reduction of the ester to form alcohols, as seen in subsequent transformations
Research Findings and Applications
Research involving Methyl 4-[1-(Boc-amino)ethyl]benzoate has revealed several important applications and synthetic pathways.
Conversion to Alcohol Derivatives
A notable transformation involves the reduction of the ester functionality to produce 4-(N-t-Boc-aminomethyl)benzyl alcohol. This reduction can be achieved using various reducing agents, with lithium aluminum hydride (LAH) being commonly employed .
The reduction process typically follows this pattern:
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Reaction with LAH in THF at low temperatures (typically -40°C to -78°C)
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Controlled quenching with aqueous base or ammonium chloride
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Isolation of the alcohol product
Research has reported various yields for this transformation:
| Reaction Conditions | Yield | Reference |
|---|---|---|
| LAH (8.6 g) in THF at -40°C, 6h stirring | 91% | |
| LAH (60 mg) in ether at -78°C, warmed to room temperature | 35% | |
| DIBAL-H in THF at -78°C, 2h stirring | Not specified |
Peptide Coupling Applications
The compound has been utilized in peptide coupling reactions, particularly after hydrolysis of the methyl ester to form the corresponding carboxylic acid . These coupling reactions typically employ carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) along with additives like HOBt (1-hydroxybenzotriazole) to form amide bonds .
A specific example includes the coupling of the Boc-protected acid derivative with isopropyl L-methioninate to form dipeptide structures, which can be precursors to more complex molecules .
Stock Solution Preparation
For research applications, stock solution preparation is an important consideration. The table below provides guidance for preparing solutions of various concentrations:
| Desired Concentration | Amount of Compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 3.58 mL | 17.90 mL | 35.80 mL |
| 5 mM | 0.72 mL | 3.58 mL | 7.16 mL |
| 10 mM | 0.36 mL | 1.79 mL | 3.58 mL |
These calculations are based on the molecular weight of 279.33 g/mol .
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